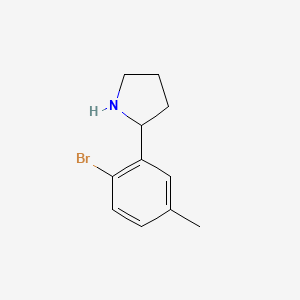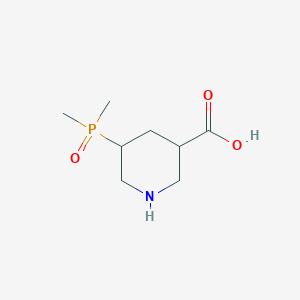![molecular formula C12H20ClNO B15304429 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a hydrochloride salt form of an amine, which features a phenyl ring substituted with a propan-2-yloxy group and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyacetophenone and isopropyl bromide.
Etherification: The 4-hydroxyacetophenone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)acetophenone.
Reduction: The ketone group in 4-(propan-2-yloxy)acetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for the etherification and reduction steps, as well as advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The phenyl ring can be hydrogenated under high pressure to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride involves its interaction with biological targets through its amine group. This can include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodophenyl)propan-2-amine hydrochloride: Similar structure but with an iodine substituent instead of a propan-2-yloxy group.
2-(4-Methoxyphenyl)propan-2-amine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride: Similar structure but with additional methoxy groups on the phenyl ring.
Uniqueness
2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, from synthetic chemistry to biological research .
Eigenschaften
Molekularformel |
C12H20ClNO |
|---|---|
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
2-(4-propan-2-yloxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)14-11-7-5-10(6-8-11)12(3,4)13;/h5-9H,13H2,1-4H3;1H |
InChI-Schlüssel |
GLNCIGCEUXEWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(C)(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)


![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)








